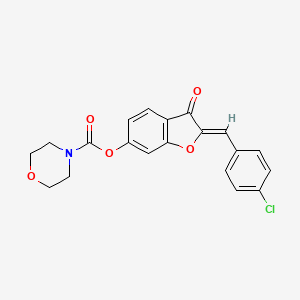
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H16ClNO5 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of critical enzymes involved in various diseases. This article examines its biological activity, focusing on its interactions with molecular targets, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Characteristics
The molecular formula of the compound is C18H17ClN2O4, and its structure features a benzofuran moiety linked to a morpholine carboxylate. This unique configuration is believed to contribute to its biological efficacy.
1. Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition
One of the primary areas of investigation for this compound is its inhibition of GSK-3β, an enzyme implicated in several diseases, including Alzheimer's disease and cancer. A study identified a derivative of this compound, (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide (F389-0663), which exhibited potent GSK-3β inhibition with an IC50 value of 1.6 μM . In neuroblastoma N2a cells treated with 12.5 μM of F389-0663, there was a significant increase in GSK-3β Ser9 phosphorylation, confirming its inhibitory action .
2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Another relevant activity is the inhibition of PARP-1. Compounds structurally related to the target compound demonstrated IC50 values ranging from 0.079 μM to 0.718 μM against PARP-1. These findings suggest that modifications at specific positions on the benzylidene moiety can enhance potency significantly .
Structure–Activity Relationship (SAR)
The SAR studies indicate that substituents on the benzofuran and morpholine rings play crucial roles in modulating biological activity. For instance:
| Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| F389-0663 | GSK-3β | 1.6 | Potent inhibitor identified in virtual screening |
| Compound 66 | PARP-1 | 0.079 | Exhibits selective cytotoxicity in BRCA2-deficient cells |
| Compound 3 | PARP-1 | 9.45 | Moderate activity; further optimization needed |
Case Study 1: GSK-3β Inhibition in Neuroblastoma Cells
In a controlled experiment, N2a neuroblastoma cells were treated with varying concentrations of F389-0663. The results showed dose-dependent increases in phosphorylated GSK-3β levels, indicating effective inhibition at cellular levels .
Case Study 2: PARP Inhibition and Cancer Treatment
Research involving derivatives of the target compound demonstrated that modifications could lead to enhanced selectivity against cancer cell lines with specific genetic deficiencies (e.g., BRCA mutations). These findings are crucial for developing targeted therapies for cancers that exploit these pathways .
Eigenschaften
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDGZLUSIHHDY-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














